Cinnarizine metabolite C-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnarizine metabolite C-2 is a derivative of cinnarizine, a well-known antihistaminic drug primarily used for the treatment of vestibular disorders such as vertigo, nausea, and motion sickness . This compound is formed through the metabolic processes involving the parent compound, cinnarizine . This metabolite has garnered interest due to its potential pharmacological activities and its role in the overall efficacy and safety profile of cinnarizine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnarizine metabolite C-2 typically involves the metabolic transformation of cinnarizine in the liver. The primary metabolic pathways include hydroxylation and N-desalkylation . These reactions are catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct. the synthesis of cinnarizine itself involves the reaction of diphenylmethylpiperazine with cinnamyl chloride under controlled conditions . The resulting product undergoes further metabolic transformations in vivo to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnarizine metabolite C-2 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Cytochrome P450 enzymes (CYP2D6 and CYP3A4).
Reaction conditions: Physiological conditions in the liver, including the presence of NADPH and oxygen.
Major Products
The major products formed from these reactions include hydroxylated derivatives of cinnarizine, such as this compound .
Wissenschaftliche Forschungsanwendungen
Cinnarizine metabolite C-2 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and transformation of antihistaminic drugs.
Biology: Understanding the role of cytochrome P450 enzymes in drug metabolism.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of cinnarizine and its metabolites.
Industry: Developing improved formulations and delivery systems for cinnarizine.
Wirkmechanismus
The mechanism of action of cinnarizine metabolite C-2 involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting the contractions of vascular smooth muscle cells through the blockade of L-type and T-type voltage-gated calcium channels . Additionally, this compound has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasorelaxant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cinnarizine metabolite C-2 include:
Flunarizine: Another calcium channel blocker used for the treatment of vertigo and migraine.
Betahistine: A histamine analog used for the treatment of Ménière’s disease.
Prochlorperazine: An antiemetic and antipsychotic used for the treatment of nausea and vertigo.
Uniqueness
This compound is unique due to its specific metabolic origin and its dual action as both an antihistaminic and a calcium channel blocker . This combination of properties makes it particularly effective in managing vestibular disorders and related symptoms .
Eigenschaften
CAS-Nummer |
185629-15-6 |
---|---|
Molekularformel |
C26H28N2O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-[(E)-3-(4-benzhydrylpiperazin-1-yl)prop-1-enyl]phenol |
InChI |
InChI=1S/C26H28N2O/c29-25-15-13-22(14-16-25)8-7-17-27-18-20-28(21-19-27)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,26,29H,17-21H2/b8-7+ |
InChI-Schlüssel |
QFWMZESBHJUDQQ-BQYQJAHWSA-N |
Isomerische SMILES |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.